N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of naphthalene-1-carboxylic acid derivatives, followed by the formation of amide bonds through condensation reactions with appropriate amines. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Scientific Research Applications
N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide: A simpler analog with fewer aromatic rings.
Phenyl naphthyl ether: Lacks the amide linkage but shares the aromatic ether structure.
Naphthalene-1-carbonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its multiple aromatic rings and amide linkages contribute to its stability and potential for diverse applications.
Properties
IUPAC Name |
N-[3-[4-[2-[3-[3-(naphthalene-1-carbonylamino)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H38N2O4/c1-49(2,35-26-28-39(29-27-35)54-41-20-10-17-37(31-41)50-47(52)45-24-7-14-33-12-3-5-22-43(33)45)36-16-9-19-40(30-36)55-42-21-11-18-38(32-42)51-48(53)46-25-8-15-34-13-4-6-23-44(34)46/h3-32H,1-2H3,(H,50,52)(H,51,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBDIOWPTRILMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)OC6=CC=CC(=C6)NC(=O)C7=CC=CC8=CC=CC=C87 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H38N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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